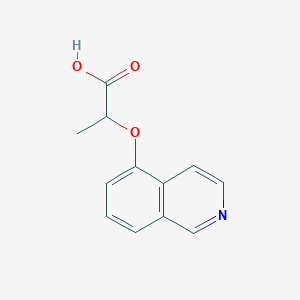
Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)-: is a complex organic compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[4.1.0]heptane framework with a carbonyl chloride functional group at the 7th position and two methyl groups at the 3rd and 6th positions. The stereochemistry is specified as (1alpha,6alpha,7beta), indicating the spatial arrangement of the atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. Subsequent functionalization steps introduce the carbonyl chloride group and the methyl substituents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines or alcohols, forming amides or esters.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can convert the carbonyl chloride group to an alcohol or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like amines, alcohols, and bases are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include amides, esters, alcohols, and various oxidized derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.1.0]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Carbonyl chloride compounds: Molecules with the carbonyl chloride functional group but different core structures.
Uniqueness
The uniqueness of Bicyclo(4.1.0)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)- lies in its specific combination of a bicyclic framework with a carbonyl chloride group and methyl substituents, which imparts distinct chemical reactivity and potential biological activity.
This detailed article provides a comprehensive overview of Bicyclo(410)hept-2-ene-7-carbonyl chloride, 3,6-dimethyl-, (1alpha,6alpha,7beta)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
98973-72-9 |
|---|---|
Fórmula molecular |
C10H13ClO |
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
(1R,6R,7S)-3,6-dimethylbicyclo[4.1.0]hept-2-ene-7-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-6-3-4-10(2)7(5-6)8(10)9(11)12/h5,7-8H,3-4H2,1-2H3/t7-,8-,10-/m1/s1 |
Clave InChI |
FIGFUHYDKWUBQU-NQMVMOMDSA-N |
SMILES isomérico |
CC1=C[C@@H]2[C@@H]([C@@]2(CC1)C)C(=O)Cl |
SMILES canónico |
CC1=CC2C(C2(CC1)C)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


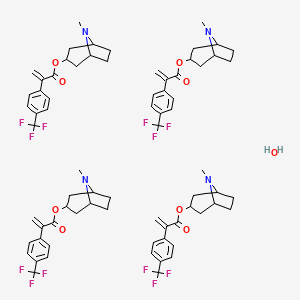
![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)

![[5-(dimethylamino)-2-(pyridin-3-yldiazenyl)phenyl] N,N-dimethylcarbamate](/img/structure/B13776007.png)
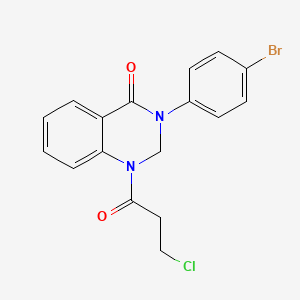
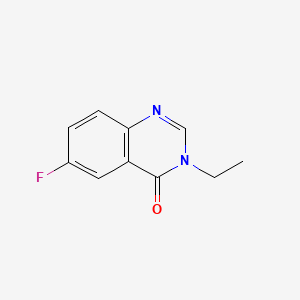
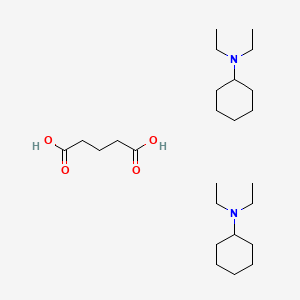
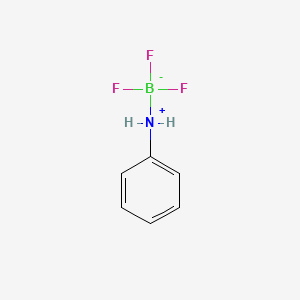
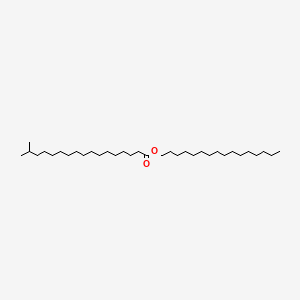
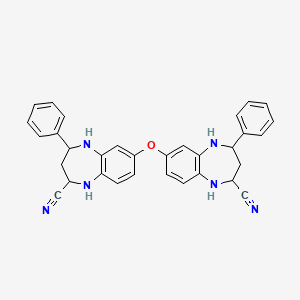
![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)

![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
